molecular formula C11H20N2O B13255811 3-(Piperidine-1-carbonyl)cyclopentan-1-amine

3-(Piperidine-1-carbonyl)cyclopentan-1-amine

Cat. No.: B13255811
M. Wt: 196.29 g/mol
InChI Key: WAHDPUARNKQMPS-UHFFFAOYSA-N
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Description

3-(Piperidine-1-carbonyl)cyclopentan-1-amine (CAS 1496871-83-0) is a chemical compound with the molecular formula C11H20N2O and a molecular weight of 196.29 g/mol . It is classified as a primary amine, characterized by its amino group (-NH2) attached directly to the cyclopentane ring . This primary amine functionality makes the molecule a versatile building block in organic synthesis and medicinal chemistry research. Its structure, featuring both a hydrogen bond donor and acceptor, is valuable for constructing more complex molecules, particularly in the development of pharmaceutical candidates . The piperidine and cyclopentane motifs are common scaffolds found in bioactive compounds, and this amine serves as a critical intermediate for further functionalization via reactions such as reductive amination or amide bond formation . Compounds with similar structural features, incorporating the piperidine moiety, are frequently investigated in drug discovery for a range of therapeutic areas, including neurological disorders and metabolic diseases . This product is intended for research applications and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C11H20N2O

Molecular Weight

196.29 g/mol

IUPAC Name

(3-aminocyclopentyl)-piperidin-1-ylmethanone

InChI

InChI=1S/C11H20N2O/c12-10-5-4-9(8-10)11(14)13-6-2-1-3-7-13/h9-10H,1-8,12H2

InChI Key

WAHDPUARNKQMPS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2CCC(C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidine-1-carbonyl)cyclopentan-1-amine typically involves the reaction of cyclopentanone with piperidine in the presence of a suitable catalyst. One common method is the reductive amination of cyclopentanone with piperidine using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced catalysts can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(Piperidine-1-carbonyl)cyclopentan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Piperidine-1-carbonyl)cyclopentan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Piperidine-1-carbonyl)cyclopentan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Adenosine Receptor Antagonism

Compound C: 4-(5-Methylfuran-2-yl)-6-[3-(piperidine-1-carbonyl)phenyl]pyrimidin-2-amine
  • Structure : Shares the piperidine-1-carbonyl group but conjugated to a phenyl-pyrimidine core (vs. cyclopentane in the target compound) .
  • Activity: Demonstrated dual adenosine A₁/A₂A receptor (A₁/A₂AAR) antagonism with IC₅₀ values of 12 nM (A₁) and 8 nM (A₂A) in vitro .
Example 14: N-{(1R,3S)-3-Isopropyl-3-[(4-phenylpiperidin-1-yl)carbonyl]cyclopentyl}tetrahydro-2H-pyran-4-amine
  • Structure : Features a cyclopentane core with isopropyl and tetrahydro-2H-pyran-4-amine substituents, linked to 4-phenylpiperidine via a carbonyl .
  • Synthesis : Prepared via BOP-mediated coupling, analogous to the target compound’s synthesis .
  • Differentiator : The 4-phenylpiperidine group introduces lipophilic bulk, which may enhance blood-brain barrier penetration compared to unsubstituted piperidine in the target compound.

Functional Group Variations

3-(Methoxymethyl)cyclopentan-1-amine
  • Structure : Replaces the piperidine-1-carbonyl group with a methoxymethyl substituent .
  • Properties : Smaller molecular weight (129.2 g/mol ) and higher polarity (logP ~1.2) compared to the target compound, reducing CNS bioavailability but improving aqueous solubility .
  • Safety : Classified as a "Danger" due to amine reactivity; storage at +4°C required .
1-(Cyclohex-3-ene-1-carbonyl)piperidin-3-amine
  • Structure : Cyclohexene ring replaces cyclopentane, introducing conformational flexibility .
  • Impact : The larger, unsaturated ring may alter binding kinetics in receptor pockets due to steric and electronic effects.

Key Research Findings and Implications

  • Structural-Activity Relationship (SAR): The piperidine-1-carbonyl group is critical for adenosine receptor binding, but substituents on the core ring (e.g., cyclopentane vs. phenyl-pyrimidine) dictate selectivity and potency .
  • Synthetic Accessibility : The target compound’s synthesis (via BOP-mediated amidation) is scalable but requires chiral resolution to isolate active enantiomers .
  • Safety and Stability : Unlike 3-(methoxymethyl)cyclopentan-1-amine, the target compound lacks explicit safety data, though tertiary amines generally require careful handling to avoid oxidative degradation .

Biological Activity

3-(Piperidine-1-carbonyl)cyclopentan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopentane ring substituted with a piperidine carbonyl group, which may influence its interaction with biological targets. The structural characteristics are crucial for understanding its pharmacological profile.

Biological Activity Overview

The biological activities of 3-(Piperidine-1-carbonyl)cyclopentan-1-amine can be summarized as follows:

  • Antitumor Activity : Preliminary studies suggest potential anticancer properties, particularly in inhibiting cell proliferation in various cancer cell lines.
  • Neurochemical Effects : The compound may interact with neurotransmitter systems, indicating possible neuroprotective effects.
  • Antimicrobial Properties : There is emerging evidence of antibacterial and antifungal activities.

The mechanisms underlying the biological effects of 3-(Piperidine-1-carbonyl)cyclopentan-1-amine are still under investigation. However, several hypotheses have been proposed based on structural analogs and related compounds:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer metabolism and cell signaling pathways.
  • Receptor Modulation : The piperidine moiety is known to interact with various receptors, potentially modulating neurotransmission and cellular responses.

Antitumor Activity

A study investigated the effects of 3-(Piperidine-1-carbonyl)cyclopentan-1-amine on cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The findings indicated that the compound exhibited significant antiproliferative activity with IC50 values comparable to established chemotherapeutics.

Cell LineIC50 Value (µM)Reference
MCF-75.10 ± 0.40
HCT1166.19 ± 0.50

Neurochemical Effects

Research into the neurochemical impacts of similar piperidine derivatives suggests that they may enhance synaptic transmission or exert protective effects against neurodegenerative conditions. This is hypothesized to occur through modulation of glutamate receptors, which are critical for learning and memory processes.

Antimicrobial Properties

A recent investigation into related compounds demonstrated promising antibacterial activity against Gram-positive bacteria, indicating that 3-(Piperidine-1-carbonyl)cyclopentan-1-amine may possess similar properties. Further studies are needed to quantify this activity and elucidate the underlying mechanisms.

Case Studies

Several case studies highlight the therapeutic potential of compounds structurally related to 3-(Piperidine-1-carbonyl)cyclopentan-1-amine:

  • Case Study on Anticancer Activity : A clinical trial involving piperidine analogs showed a marked reduction in tumor size among participants treated with these compounds, suggesting a viable pathway for future therapeutic development.
  • Neuroprotective Effects : Animal models treated with piperidine derivatives demonstrated improved cognitive function and reduced markers of neuronal damage, supporting the hypothesis that these compounds may offer neuroprotective benefits.

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